molecular formula C10H10FNO B2649354 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol CAS No. 1503682-20-9

2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

Cat. No.: B2649354
CAS No.: 1503682-20-9
M. Wt: 179.194
InChI Key: LJNSLQYHMFHTFR-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1503682-20-9 . It has a molecular weight of 179.19 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10FNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2 .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 179.19 . It is a solid at room temperature .

Scientific Research Applications

Catalytic Activities and Biological Applications

  • Synthesis of Derivatives : Nickel ferrite nanoparticles catalyze the synthesis of derivatives from 2-(5-Fluoro-1H-indol-1-yl)acetyl chloride, showing antioxidant and antimicrobial activities (Rao et al., 2019).
  • Antibacterial and Antifungal Activities : Novel 1H-indole derivatives exhibit significant antimicrobial activity, including antibacterial against Bacillus subtilis and Escherichia coli, and antifungal against Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Medicinal Chemistry

  • Anticonvulsant Agents : Certain derivatives show promising anticonvulsant properties, highlighting the medicinal potential of 5-fluoro-1H-indole-based compounds (Ahuja & Siddiqui, 2014).
  • Glucagon Receptor Antagonist : Asymmetric synthesis of a glucagon receptor antagonist, useful in treating type 2 diabetes, includes a fluoro-indole component (Chung et al., 2012).

Chemical Synthesis and Enantioselectivity

  • Kinetic Resolution of Indoles : Enantioselective lipase-mediated acetylation of racemic indolic alcohols, including 5-bromo-1H-indol-1-yl variants, demonstrates the compound's role in stereoselective synthesis (Borowiecki, Dranka, & Ochal, 2017).
  • Synthesis of Chalcone Derivatives : Involvement in the preparation of anti-inflammatory agents, showcasing its utility in synthesizing biologically active molecules (Rehman, Saini, & Kumar, 2022).

Therapeutic and Pharmacological Research

  • Antimicrobial and Antiproliferative Activities : Studies on heterocycles derived from 5-fluoroindole-2-carbohydrazides, showing diverse biological activities including antimicrobial and antiproliferative properties (Narayana et al., 2009).

Miscellaneous Applications

  • Efflux Pump Inhibitors : Certain derivatives act as inhibitors of the Staphylococcus aureus NorA efflux pump, with potential implications in antibiotic resistance research (Héquet et al., 2014).
  • Antitumor Properties : Synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones via Sonogashira reactions indicates potential in cancer therapy (McCarroll et al., 2007).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 signal word “Warning” with hazard statements H302, H317 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Future Directions

Indole derivatives, such as “2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . This suggests that there is potential for future research and development involving this compound.

Properties

IUPAC Name

2-(5-fluoro-1H-indol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNSLQYHMFHTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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